molecular formula C8F14N2O B14160200 3,5-Bis(heptafluoropropyl)-1,2,4-oxadiazole CAS No. 4314-46-9

3,5-Bis(heptafluoropropyl)-1,2,4-oxadiazole

Cat. No.: B14160200
CAS No.: 4314-46-9
M. Wt: 406.08 g/mol
InChI Key: QLZJEMNNZRGUSV-UHFFFAOYSA-N
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Description

3,5-Bis(heptafluoropropyl)-1,2,4-oxadiazole is a fluorinated heterocyclic compound known for its unique chemical properties and potential applications in various fields. The presence of heptafluoropropyl groups imparts significant stability and reactivity, making it a compound of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(heptafluoropropyl)-1,2,4-oxadiazole typically involves the reaction of perfluoroalkyl-substituted nitriles with hydrazine derivatives. One common method includes the cyclization of perfluoroalkyl-substituted amidoximes under acidic conditions to form the oxadiazole ring . The reaction conditions often require controlled temperatures and the use of solvents like tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis(heptafluoropropyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products of these reactions include various fluorinated derivatives, which can be further utilized in different applications .

Scientific Research Applications

3,5-Bis(heptafluoropropyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Bis(heptafluoropropyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The fluorinated groups enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. The pathways involved may include disruption of cellular processes and inhibition of microbial growth .

Properties

CAS No.

4314-46-9

Molecular Formula

C8F14N2O

Molecular Weight

406.08 g/mol

IUPAC Name

3,5-bis(1,1,2,2,3,3,3-heptafluoropropyl)-1,2,4-oxadiazole

InChI

InChI=1S/C8F14N2O/c9-3(10,5(13,14)7(17,18)19)1-23-2(25-24-1)4(11,12)6(15,16)8(20,21)22

InChI Key

QLZJEMNNZRGUSV-UHFFFAOYSA-N

Canonical SMILES

C1(=NOC(=N1)C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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